![molecular formula C19H24N4O2S2 B2991315 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392295-61-3](/img/structure/B2991315.png)

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

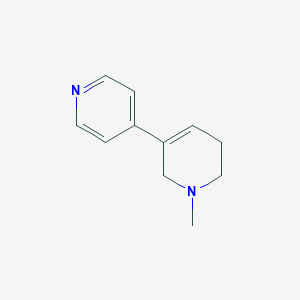

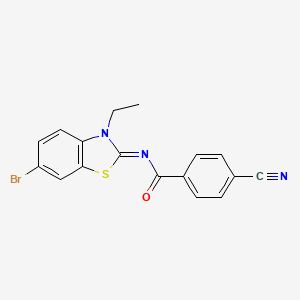

This compound is a derivative of 1,3,4-thiadiazole . It has a molecular formula of C19H24N4O2S2 and a molecular weight of 404.55.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an anilino group, a thiadiazole ring, and a carboxamide group. The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been evaluated for their urease inhibitor activities .Applications De Recherche Scientifique

Synthesis and Biological Activity

Microwave-Assisted Synthesis of Acridine-Acetazolamide Conjugates : A study involved the synthesis of acridine-acetazolamide conjugates, related to thiadiazole derivatives, which were investigated as inhibitors of carbonic anhydrases, showing inhibition in low micromolar and nanomolar range. These findings suggest potential applications in designing inhibitors for various isoforms of carbonic anhydrases, which are important in physiological processes such as respiration and the regulation of pH in tissues (Ulus et al., 2016).

Efficient Access to Thiazoline-Carboxylates and Cysteine Derivatives : Another study described the synthesis of thiazoline-4-carboxylates and cysteine derivatives, which possess a cyclopropyl group. These compounds are of interest due to their potential applications in medicinal chemistry as building blocks for drug development (Nötzel et al., 2001).

Antiviral Activity of Thiazole C-Nucleosides : Research on thiazole nucleosides for antiviral activity against herpes, parainfluenza, and rhinovirus demonstrated significant findings. Some compounds showed promising results as inhibitors of guanine nucleotide biosynthesis, indicating their potential as antiviral agents (Srivastava et al., 1977).

Applications in Medicinal Chemistry

Design and Synthesis of Novel ALS Inhibitors : The paper on ALS inhibitors highlights the importance of structural analysis and synthesis in discovering compounds with herbicidal activities. This research underscores the broader implications of thiadiazole derivatives in both agricultural and potentially therapeutic contexts (Ren et al., 2000).

Carbonic Anhydrase Inhibitors for Tumor-Associated Isoforms : A study focused on sulfonamides as inhibitors of carbonic anhydrase isozymes, including tumor-associated isozyme IX. This research is particularly relevant for designing antitumor agents, highlighting the potential of sulfonamide and thiadiazole derivatives in cancer therapy (Ilies et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S2/c1-12-8-9-15(13(2)10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJPQSRLEGEHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)

![1-Phenyl-4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2991237.png)

![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)

![4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole](/img/structure/B2991247.png)

![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)